Butanol, 2,2'-(ethylenebis(nitrosoimino))bis-
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Overview
Description
Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- is a chemical compound with diverse applications in scientific research. It possesses a unique structure that allows for versatile functionalization, making it useful in catalysis, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- typically involves the reaction of butanol with ethylenebis(nitrosoimino) under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods: Industrial production methods for Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods may include continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be utilized to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- depend on the specific reaction conditions and reagents used. These products can include various functionalized derivatives that have unique properties and applications.
Scientific Research Applications
Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- has a wide range of scientific research applications In chemistry, it is used as a reagent in organic synthesis and catalysis In biology, it can be employed in the study of biochemical pathways and molecular interactionsIn industry, it is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The compound’s unique structure allows it to engage in specific binding interactions and catalytic processes.
Comparison with Similar Compounds
Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- can be compared with other similar compounds, such as butanol derivatives and ethylenebis(nitrosoimino) derivatives. Its uniqueness lies in its ability to undergo versatile functionalization and its diverse range of applications. Similar compounds include butanol, ethylenebis(nitrosoimino), and their respective derivatives.
Properties
CAS No. |
65229-18-7 |
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Molecular Formula |
C10H22N4O4 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
N-[(2S)-1-hydroxybutan-2-yl]-N-[2-[[(2S)-1-hydroxybutan-2-yl]-nitrosoamino]ethyl]nitrous amide |
InChI |
InChI=1S/C10H22N4O4/c1-3-9(7-15)13(11-17)5-6-14(12-18)10(4-2)8-16/h9-10,15-16H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
GEIAKCPGVIYGOY-UWVGGRQHSA-N |
SMILES |
C(CCO)CN(CCN(CCCCO)N=O)N=O |
Isomeric SMILES |
CC[C@@H](CO)N(CCN([C@@H](CC)CO)N=O)N=O |
Canonical SMILES |
CCC(CO)N(CCN(C(CC)CO)N=O)N=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dinitrosoethambutol; Ddeta; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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